![molecular formula C14H17N3O5S B216220 3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B216220.png)
3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide, commonly known as TMTB, is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications in various fields. TMTB is a member of the thiadiazole family, which is known for its diverse pharmacological activities.
Wirkmechanismus
The exact mechanism of action of TMTB is not fully understood. However, it is believed that TMTB exerts its pharmacological activities by interfering with various cellular processes, such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
TMTB has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that TMTB can induce apoptosis, inhibit cell proliferation, and disrupt bacterial and fungal cell membranes. In vivo studies have shown that TMTB can reduce tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of TMTB is its diverse pharmacological activities, which make it a promising candidate for various applications. However, one of the limitations of TMTB is its potential toxicity, which requires careful handling and monitoring in laboratory experiments.
Zukünftige Richtungen
There are several potential future directions for TMTB research. One area of interest is the development of TMTB-based drugs for the treatment of various diseases, such as cancer and bacterial infections. Another area of interest is the investigation of TMTB's potential as a pesticide or herbicide. Additionally, further studies are needed to fully elucidate the mechanism of action of TMTB and its potential side effects.
Synthesemethoden
TMTB can be synthesized using a variety of methods, including the reaction of 3,4,5-trimethoxybenzoyl chloride with 5-methoxymethyl-[1,3,4]thiadiazol-2-amine in the presence of a base, such as triethylamine. The resulting product can be purified through recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
TMTB has been the subject of extensive scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, TMTB has been shown to exhibit antitumor, antibacterial, and antifungal activities. In agriculture, TMTB has been investigated for its potential use as a pesticide and herbicide. In materials science, TMTB has been studied for its ability to form self-assembled monolayers on metal surfaces.
Eigenschaften
Produktname |
3,4,5-Trimethoxy-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide |
---|---|
Molekularformel |
C14H17N3O5S |
Molekulargewicht |
339.37 g/mol |
IUPAC-Name |
3,4,5-trimethoxy-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
InChI |
InChI=1S/C14H17N3O5S/c1-19-7-11-16-17-14(23-11)15-13(18)8-5-9(20-2)12(22-4)10(6-8)21-3/h5-6H,7H2,1-4H3,(H,15,17,18) |
InChI-Schlüssel |
CMZVXRJMFXPJNI-UHFFFAOYSA-N |
SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Kanonische SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.